molecular formula C16H17N3O2S2 B2574828 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 2034341-16-5

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2574828
CAS No.: 2034341-16-5
M. Wt: 347.45
InChI Key: HKHMYWIHXCSUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a benzenesulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the thiophene ring: This step might involve a cross-coupling reaction such as the Suzuki or Stille coupling.

    Sulfonamide formation: The final step could involve the reaction of the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely optimize these reactions for scale, focusing on yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for compounds like N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide often involves interaction with specific molecular targets such as enzymes or receptors. The pyrazole and thiophene rings can interact with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-pyrazol-1-yl)ethyl)-benzenesulfonamide
  • N-(2-(thiophen-3-yl)ethyl)-benzenesulfonamide
  • N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-benzenesulfonamide

Uniqueness

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide is unique due to the combination of its functional groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-13-4-2-5-15(10-13)23(20,21)18-11-16(14-6-9-22-12-14)19-8-3-7-17-19/h2-10,12,16,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHMYWIHXCSUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.